molecular formula C14H9FN4O2 B3309830 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(5-fluoro-6-methylpyridin-2-yl)ethane-1,2-dione CAS No. 943442-82-8

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(5-fluoro-6-methylpyridin-2-yl)ethane-1,2-dione

Cat. No.: B3309830
CAS No.: 943442-82-8
M. Wt: 284.24 g/mol
InChI Key: MFTZELWHZKKYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(5-fluoro-6-methylpyridin-2-yl)ethane-1,2-dione (CAS: 943442-82-8) is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyridine core conjugated with a 5-fluoro-6-methylpyridine moiety via a 1,2-dione bridge. Its molecular formula is C₁₄H₁₀FN₄O₂, with a molecular weight of 270.26 g/mol . The structural uniqueness arises from the fluorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, which are critical for modulating electronic properties and steric interactions in biological systems.

Its synthesis typically involves oxidative steps, such as the conversion of ethanone precursors to diones using oxidizing agents like hydrogen bromide in DMSO .

Properties

IUPAC Name

1-(5-fluoro-6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O2/c1-8-10(15)3-4-11(18-8)14(21)13(20)9-2-5-12-16-7-17-19(12)6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTZELWHZKKYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)C(=O)C2=CN3C(=NC=N3)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737471
Record name 1-(5-Fluoro-6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943442-82-8
Record name 1-(5-Fluoro-6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-2-(5-fluoro-6-methylpyridin-2-yl)ethane-1,2-dione (CAS No. 356560-84-4) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological properties, and therapeutic applications.

  • Molecular Formula : C₁₄H₁₀N₄O₂
  • Molecular Weight : 266.26 g/mol
  • Structure : The compound features a triazole ring fused with a pyridine moiety, contributing to its biological activity.

The compound has been identified as a potent inhibitor of TGF-β type I receptor kinase (ALK5), which plays a crucial role in various cellular processes including proliferation, differentiation, and apoptosis. Inhibiting ALK5 can potentially lead to therapeutic effects in conditions such as cancer and fibrosis.

In Vitro Studies

  • ALK5 Inhibition :
    • The compound demonstrated an IC₅₀ value of 0.013 μM against ALK5 in kinase assays, indicating high potency .
    • Selectivity profiling revealed that it is a highly selective ALK5/ALK4 inhibitor with minimal off-target effects .
  • Cellular Assays :
    • In stable cell lines (HaCaT and 4T1), the compound showed IC₅₀ values of 0.0165 μM and 0.0121 μM , respectively, confirming its efficacy in cellular environments .

Pharmacokinetics

A pharmacokinetic study in rats revealed:

  • Oral Bioavailability : 51%
  • Maximum Plasma Concentration (Cmax) : 1620 ng/mL
  • Area Under Curve (AUC) : 1426 ng × h/mL .

Comparative Studies

CompoundTargetIC₅₀ (μM)Selectivity
12b (EW-7197)ALK50.013High
Other Triazole DerivativesVarious>0.05Variable

Cancer Treatment

Due to its ability to inhibit ALK5, the compound is being explored for its potential use in cancer therapies, particularly for tumors where TGF-β signaling is aberrantly activated.

Fibrotic Diseases

The inhibition of TGF-β signaling pathways suggests potential applications in treating fibrotic diseases, where excessive scarring occurs due to overactive signaling pathways.

Case Study 1: Anti-Fibrotic Effects

In a study evaluating the anti-fibrotic properties of similar triazolo compounds, researchers found that compounds targeting TGF-β signaling significantly reduced fibrosis markers in animal models of lung fibrosis .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that compounds with similar structures effectively inhibited cell proliferation and induced apoptosis through TGF-β pathway modulation .

Comparison with Similar Compounds

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione (CAS: 356560-84-4)

  • Molecular Formula : C₁₄H₁₀N₄O₂
  • Molecular Weight : 266.26 g/mol .
  • Key Differences : Lacks the 5-fluoro substituent on the pyridine ring.
  • Biological Relevance : Demonstrated utility in the development of PET tracers for imaging TGFβR1, highlighting its role as a scaffold for targeting kinase pathways .

2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone (CAS: 1132610-47-9)

  • Molecular Formula : C₁₄H₁₁FN₄O
  • Molecular Weight : 270.26 g/mol .
  • Key Differences : Contains a ketone group instead of a dione bridge.

Functional Analogues

Empesertib (INN: Eltanexor)

  • Structure : Features a triazolopyridine core with a 4-fluorophenyl and methanesulfonyl substituent.
  • Molecular Formula : C₂₅H₂₂FN₅O₄S
  • Biological Role : A potent antineoplastic agent targeting TTK (Mps1 kinase), validated in clinical studies .
  • Comparison : While sharing the triazolopyridine scaffold, empesertib’s extended substituents (e.g., sulfonyl groups) enhance target specificity and metabolic stability compared to the simpler dione-based structure of the target compound .

1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 895360-72-2)

  • Molecular Formula : C₁₅H₁₄N₄O
  • Key Differences : Replaces the pyridine ring with a pyrimidine heterocycle.
  • Implications : Pyrimidine-based analogs often exhibit distinct binding affinities for ATP-binding pockets in kinases, suggesting divergent therapeutic applications .

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound (943442-82-8) Non-Fluorinated Analog (356560-84-4) Ethanone Analog (1132610-47-9) Empesertib (Antineoplastic)
Molecular Weight (g/mol) 270.26 266.26 270.26 531.54
LogP (Predicted) ~1.8 ~1.5 ~2.1 ~3.9
Hydrogen Bond Acceptors 6 5 5 9
Key Substituents 5-F, 6-CH₃ 6-CH₃ 5-F, 6-CH₃ (ketone) 4-F, SO₂CH₃
Bioactivity Kinase inhibition (hypothesized) TGFβR1 PET tracer Undisclosed TTK/Mps1 inhibition

Notes:

  • The dione bridge increases polarity compared to ethanone analogs, which may influence solubility and distribution .

Q & A

Q. What are the key steps for synthesizing 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(5-fluoro-6-methylpyridin-2-yl)ethane-1,2-dione?

Methodological Answer: The synthesis typically involves a multi-step protocol:

Intermediate Preparation : Start with 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone (or analogous precursor).

Oxidation/Ketone Formation : Treat the intermediate with hydrogen bromide (HBr) in dimethyl sulfoxide (DMSO) under controlled temperature (e.g., 60°C). Neutralize with potassium carbonate post-reaction .

Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization may require adjusting solvent ratios or flow rates .
Key Data :

ParameterValueSource
SolventDMSO
PurificationColumn chromatography
HRMS-ESI Validation[M+H]+ expected for molecular formula

Q. How is structural confirmation performed for this compound?

Methodological Answer: Use NMR spectroscopy (¹H and ¹³C) to verify substituent positions and ketone functionality. For example:

  • ¹H NMR : Look for aromatic protons in the triazolo-pyridine and pyridyl moieties (δ 7.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm).
  • ¹³C NMR : Confirm carbonyl signals (δ 180–200 ppm) and aromatic carbons .
    Advanced Validation : High-resolution mass spectrometry (HRMS-ESI) provides exact mass confirmation (e.g., <2 ppm error) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the ketonization step?

Methodological Answer: Systematically test variables:

Solvent Effects : Compare DMSO with polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility .

Acid Catalysts : Replace HBr with alternatives (e.g., HCl, acetic acid) to assess reaction efficiency .

Temperature Gradients : Perform reactions at 50°C, 60°C, and 70°C to identify optimal thermal conditions.
Contradiction Analysis : reports HBr/DMSO as effective, while uses DMF for analogous reactions. Pilot small-scale reactions (≤1 mmol) to resolve discrepancies .

Q. What advanced techniques validate crystallinity and stereochemical purity?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and confirm bond angles/planarity (e.g., triazolo-pyridine ring planarity with <0.01 Å deviation) .
  • Dynamic NMR : Detect conformational flexibility or rotamers in solution (e.g., variable-temperature ¹H NMR).
  • HPLC-PDA/MS : Assess purity (>95%) and detect trace isomers .

Q. How can computational modeling predict biological activity of this compound?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., TGFβR1 for PET tracer applications).

QSAR Modeling : Correlate substituent effects (e.g., fluoro vs. methyl groups) with bioactivity using descriptors like logP or H-bond acceptor counts .

MD Simulations : Simulate ligand-receptor stability over 100 ns to assess binding kinetics .

Q. How are spectral anomalies (e.g., split NMR peaks) resolved?

Methodological Answer:

  • Variable Solvent NMR : Test in deuterated DMSO, CDCl₃, or D₂O to identify solvent-induced shifts.
  • COSY/NOESY : Assign coupled protons and confirm spatial proximity of split signals.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping carbonyl signals .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on solvent efficacy in triazolo-pyridine synthesis?

Methodological Answer:

  • Controlled Comparison : Parallel reactions using DMSO () and DMF () under identical molar ratios and temperatures.
  • Mechanistic Insight : DMSO may act as both solvent and mild oxidizer, while DMF could stabilize intermediates via coordination. Monitor reaction progress via TLC or in-situ IR .

Q. What strategies differentiate byproducts from desired products in HRMS?

Methodological Answer:

  • Isotopic Pattern Analysis : Compare observed vs. theoretical isotopic distributions for [M+H]+.
  • MS/MS Fragmentation : Fragment ions at 20–30 eV to identify diagnostic peaks (e.g., loss of CO from dione groups) .

Biological Evaluation

Q. What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., TGFβR1 kinase activity) with ATP/ADP-Glo detection .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (IC₅₀ determination) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. How are structure-activity relationships (SAR) explored for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 5-fluoro with chloro or methoxy groups).

Biological Profiling : Compare IC₅₀ values across analogs in target assays.

3D-QSAR : Align molecular fields (CoMFA/CoMSIA) to identify critical pharmacophoric features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(5-fluoro-6-methylpyridin-2-yl)ethane-1,2-dione
Reactant of Route 2
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(5-fluoro-6-methylpyridin-2-yl)ethane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.